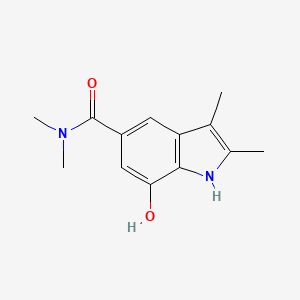

7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide

Description

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

7-hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide |

InChI |

InChI=1S/C13H16N2O2/c1-7-8(2)14-12-10(7)5-9(6-11(12)16)13(17)15(3)4/h5-6,14,16H,1-4H3 |

InChI Key |

QCLARZKIMJTDQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2O)C(=O)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide typically involves:

- Construction of the indole core with appropriate methyl substitutions.

- Introduction of the hydroxy group at the 7-position.

- Formation of the carboxamide group at the 5-position.

- Protection and deprotection steps to manage functional group reactivity.

Specific Synthetic Routes

Indole Core Construction and Methylation

The indole core with methyl groups at N, 2, and 3 positions can be prepared via methylation reactions on substituted indole precursors. The methylation at nitrogen (N) and carbon positions 2 and 3 is achieved using methylating agents under controlled conditions to avoid over-alkylation or side reactions.

Hydroxylation at the 7-Position

Introducing the hydroxy group at the 7-position of the indole ring is challenging due to the electron-rich nature of the indole and potential instability of hydroxyindoles. One effective method involves regioselective oxidation using potassium nitrosodisulfate (Fremy’s salt) in phosphate buffer at neutral pH, which provides selective hydroxylation with minimal side products. This method yields the 7-hydroxyindole intermediate in moderate yields (~31%) after purification.

Carboxamide Formation at the 5-Position

The carboxamide group at the 5-position is introduced by first converting the corresponding 5-carboxylic acid or ester derivative to the amide. This is commonly achieved via amide coupling reactions using activating agents such as Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), triethylamine (TEA), and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at mild temperatures (around 40 °C). The reaction mixture is then subjected to acid washes and recrystallization to isolate the pure carboxamide product.

Protection and Deprotection Steps

Protecting groups such as tert-butyloxycarbonyl (Boc) are used to safeguard amine functionalities during multi-step synthesis. Deprotection is typically carried out under acidic conditions (e.g., trifluoroacetic acid) after key transformations are complete.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylation of Indole | Methyl iodide or dimethyl sulfate, base, solvent | Moderate | Controls methylation at N, C2, and C3 positions |

| 2 | Hydroxylation at 7-Position | Potassium nitrosodisulfate (Fremy’s salt), pH 7 buffer | ~31 | Regioselective, mild conditions |

| 3 | Carboxamide Formation at 5-Position | Mukaiyama reagent, TEA, DMAP, DCM, 40 °C, overnight | 50-70 | Amide coupling with acid wash and recrystallization |

| 4 | Protection (Boc) and Deprotection | Boc anhydride, TFA for deprotection | High | Protects amines during synthesis |

Detailed Reaction Example

A representative synthesis of a closely related indole carboxamide involves the following:

- Suspension of the indole carboxylic acid derivative in dichloromethane.

- Addition of Mukaiyama reagent, triethylamine, and DMAP.

- Stirring the reaction at 40 °C overnight.

- Work-up by evaporation, acid washes (1 M HCl, 0.1 M citric acid), and ether trituration.

- Final recrystallization from ethanol with dimethylformamide (DMF) to yield the pure carboxamide.

The ^1H NMR data confirm the structure, showing characteristic singlets for amide protons and methyl groups.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The hydroxyl group at position 7 and carboxamide at position 5 participate in condensation reactions. Key findings include:

-

Amide bond formation : Reacts with amines or acyl chlorides under coupling agents like BOP or Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) to form extended amide derivatives .

-

Cyclization : In Pd-catalyzed carbonylation reactions, the indole core undergoes cyclization with CO insertion to generate fused heterocycles .

Example Protocol

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Amide coupling | BOP reagent, DCM, 40°C | N-Alkyl/aryl carboxamide derivatives | |

| Pd-mediated carbonylation | PdI₂, CO–air (12:48 bar), MeCN | Fused indole-carbonyl compounds |

Halogenation and Cross-Coupling

Electrophilic substitution at the indole ring enables further functionalization:

-

Bromination : Position 5 or 6 undergoes bromination using Br₂ or NBS, generating intermediates for Suzuki couplings .

-

Suzuki–Miyaura coupling : Brominated derivatives react with aryl boronic acids under Pd catalysis (e.g., Pd(OAc)₂) to form biaryl structures .

Key Data

| Substrate Modification | Catalyst System | Yield (%) | Application |

|---|---|---|---|

| 5-Bromo derivative | Pd(OAc)₂, AlCl₃ | 65–78 | Antiviral agent precursors |

Hydroxyl Group Reactivity

-

Alkylation/Acylation : The 7-hydroxy group undergoes O-alkylation with alkyl iodides or acylation with TFAA (trifluoroacetic anhydride) .

-

Oxidation : Potential oxidation to quinone-like structures under strong oxidants (e.g., KMnO₄), though not explicitly documented for this compound.

Carboxamide Reactivity

-

Hydrolysis : Under acidic or basic conditions, the carboxamide converts to a carboxylic acid .

-

Nucleophilic displacement : Reacts with amines (e.g., piperidine derivatives) to form substituted amides .

Metal-Catalyzed Modifications

Palladium and nickel catalysts enable advanced transformations:

-

Reductive amination : Methyl groups at N,N-dimethyl positions remain inert, but primary amines undergo reductive alkylation with aldehydes .

-

Dieckmann condensation : For derivatives with ester groups, intramolecular cyclization forms bicyclic structures .

Biological Activity-Linked Reactions

While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide has been investigated in several studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Research has indicated that indole derivatives, including this compound, possess significant anticancer properties. For instance, studies have shown that indole compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanisms of Action : The compound has been observed to interact with specific proteins involved in cancer cell survival and proliferation. Molecular docking studies suggest that it may bind to targets such as caspases and other apoptotic regulators, enhancing its cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the indole structure can significantly impact its biological activity. For example:

- Substituents on the indole ring can enhance binding affinity to target proteins.

- Variations in the carboxamide group may influence solubility and bioavailability .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Breast Cancer Treatment : In vitro studies demonstrated that this compound exhibits potent cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics . Further investigations revealed that it induces apoptosis through mitochondrial pathways.

- Colorectal Carcinoma : Another study highlighted its effectiveness against HCT116 colorectal carcinoma cells. The compound showed an IC50 value significantly lower than traditional treatments, indicating its potential as a novel anticancer agent .

Comparative Data Table

The following table summarizes key findings from various studies regarding the anticancer activity of this compound compared to other well-known compounds:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 7-Hydroxy-N,N,2,3-tetramethyl-indole | MCF-7 | 10.5 | Apoptosis induction |

| 7-Hydroxy-N,N,2,3-tetramethyl-indole | HCT116 | 6.76 | Cell cycle arrest |

| 5-Fluorouracil | HCT116 | 77.15 | Antimetabolite |

| Sunitinib | MCF-7 | 3.97 | Tyrosine kinase inhibition |

Mechanism of Action

The mechanism of action of 7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition is primarily due to the presence of the carboxamide moiety, which interacts with the active sites of the enzymes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Position and Functional Group Variations

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)

- Structural Differences : Chloro (Cl) at position 7 vs. hydroxy (OH) in the target compound; carboxylic acid at position 2 vs. carboxamide at position 5.

- Implications : The chloro group increases lipophilicity, while the carboxylic acid enhances acidity (pKa ~2–3), contrasting with the carboxamide’s neutrality and hydrogen-bonding capacity .

1-(4-Methoxyphenyl)-N-(hexyl)-9H-pyrido[3,4-b]indole-3-carboxamide (7l)

- Structural Differences : Pyridoindole core vs. simple indole; methoxyphenyl and hexylamide substituents vs. methyl and dimethylcarboxamide groups.

- Implications : The pyridoindole system may enhance π-stacking interactions in biological targets, while the hexyl chain increases lipophilicity compared to the target’s compact methyl groups .

N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides

- Structural Differences : Methoxy at position 5 vs. hydroxy at 7; carboxamide at position 2 vs. position 5.

- Implications : Methoxy groups improve metabolic stability compared to hydroxy groups, which are prone to glucuronidation. Position 2 carboxamides may exhibit different binding affinities in lipid-lowering targets like PPARγ .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Utilize condensation reactions involving indole-carboxylic acid derivatives with appropriate amines under reflux conditions. For example, acetic acid-mediated reflux with sodium acetate as a catalyst (common in indole carboxamide synthesis) can optimize yield and purity. Reaction parameters such as temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios of reagents should be systematically varied . Post-synthetic purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical to isolate the target compound .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) for purity assessment (>98% by HPLC) with spectroscopic methods (NMR, IR) for structural confirmation. For crystallographic validation, employ SHELX-based refinement (e.g., SHELXL for small-molecule crystallography) to resolve substituent positions and hydrogen bonding patterns . X-ray diffraction is particularly critical for verifying the spatial arrangement of the 7-hydroxy and tetramethyl groups .

Q. What in vivo models are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Triton WR-1339-induced hyperlipidemic rodent models are effective for assessing antihyperlipidemic potential, as demonstrated for structurally related indole carboxamides. Administer the compound intravenously or orally, and monitor lipid profiles (triglycerides, cholesterol) at 18–24-hour intervals post-induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in compound purity, crystallinity, or experimental models. Standardize protocols by:

- Validating batch purity via HPLC and mass spectrometry .

- Replicating studies in multiple disease models (e.g., genetic vs. induced hyperlipidemia) to confirm target specificity .

- Performing dose-response curves to identify non-linear pharmacokinetic effects .

Q. What computational strategies aid in elucidating structure-activity relationships (SAR) for this compound?

- Methodological Answer : Conduct molecular docking studies using crystallographic data (e.g., from SHELX-refined structures) to map interactions with targets like lipid-metabolizing enzymes. Quantitative SAR (QSAR) models can predict modifications to enhance binding affinity or metabolic stability. Focus on substituent effects at the 5-carboxamide and 7-hydroxy positions .

Q. How can low aqueous solubility be mitigated in pharmacological assays?

- Methodological Answer : Optimize formulation using co-solvents (e.g., DMSO-ethanol-water mixtures) or employ prodrug strategies by esterifying the 7-hydroxy group. Evaluate solubility enhancements via phase solubility studies with cyclodextrins or surfactants .

Q. What strategies are recommended for resolving ambiguities in spectroscopic data?

- Methodological Answer : For overlapping signals in NMR spectra (e.g., methyl group resonances), use 2D techniques (COSY, HSQC) to assign protons and carbons. Isotopic labeling (e.g., deuterated methyl groups) can clarify complex splitting patterns. Cross-validate findings with computational NMR prediction tools (e.g., ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.